2-(2,3-Dihydroxypropyl)isoindoline-1,3-dione basic properties
2-(2,3-Dihydroxypropyl)isoindoline-1,3-dione basic properties
An In-Depth Technical Guide to 2-(2,3-Dihydroxypropyl)isoindoline-1,3-dione
Introduction: Situating a Multifunctional Scaffold
2-(2,3-Dihydroxypropyl)isoindoline-1,3-dione, also known as N-(2,3-dihydroxypropyl)phthalimide, is a derivative of the well-established phthalimide chemical scaffold. Structurally, it combines the rigid, hydrophobic phthalimide core with a flexible, hydrophilic 2,3-dihydroxypropyl (glycerol-derived) side chain. While specific, in-depth research on this particular molecule is not abundant, its identity as a known impurity of the anticoagulant drug Rivaroxaban underscores its relevance in pharmaceutical development and quality control[1][2].
The phthalimide moiety itself is a renowned "privileged scaffold" in medicinal chemistry, forming the core of numerous bioactive compounds with a wide range of therapeutic applications, including anti-inflammatory, analgesic, anticancer, and immunomodulatory effects[3][4][5]. The addition of the diol side chain significantly alters the molecule's physicochemical properties, particularly solubility and its potential for hydrogen bonding, which can in turn influence its pharmacokinetic profile and biological target interactions.
This guide provides a comprehensive analysis of the core properties of 2-(2,3-dihydroxypropyl)isoindoline-1,3-dione, grounded in the established chemistry of N-substituted phthalimides. We will detail a robust synthetic and purification protocol, outline a complete analytical characterization workflow, and discuss potential biological activities based on the extensive data available for related analogs.
Section 1: Core Physicochemical Properties
The fundamental properties of a molecule dictate its behavior in both chemical and biological systems. The properties of 2-(2,3-dihydroxypropyl)isoindoline-1,3-dione are dominated by the interplay between its aromatic, planar phthalimide ring and its polar diol substituent.
Data Summary
| Property | Value / Predicted Behavior | Rationale / Citation |
| IUPAC Name | 2-(2,3-dihydroxypropyl)isoindole-1,3-dione | [2] |
| Synonyms | N-(2,3-Dihydroxypropyl)phthalimide | [1][6] |
| CAS Number | 62457-35-6 (Racemic), 186348-58-3 (S-enantiomer) | [1][2] |
| Molecular Formula | C₁₁H₁₁NO₄ | [1][2] |
| Molecular Weight | 221.21 g/mol | [1][2] |
| Appearance | Predicted: White to off-white crystalline solid. | Based on parent phthalimide and related derivatives[4][7]. |
| Solubility | Predicted: Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, Methanol, Ethanol). | The two hydroxyl groups enhance aqueous solubility compared to unsubstituted phthalimide, which is poorly soluble[7]. The overall molecule retains significant nonpolar character. |
| Acidity (pKa) | Not applicable (no acidic proton). | The acidic N-H proton of the parent phthalimide (pKa ≈ 8.3) is replaced by the alkyl substituent[7][8]. The hydroxyl protons are very weakly acidic, similar to glycerol. |
| Basicity | Not basic. | The lone pair of electrons on the nitrogen atom is delocalized across two adjacent carbonyl groups, rendering it non-basic. |
| Melting Point | Predicted: 80-150 °C. | This is an estimate. Related compounds like 2-(3-hydroxypropyl)isoindoline-1,3-dione and 2-(2-hydroxyethyl)isoindoline-1,3-dione melt at 77-79 °C and 138-140 °C, respectively[4]. |
Section 2: Synthesis and Purification
The most direct and reliable method for preparing N-substituted phthalimides is the condensation of phthalic anhydride with a primary amine[9][10]. This approach is favored for its high atom economy and the commercial availability of the starting materials: phthalic anhydride and 3-amino-1,2-propanediol.
Proposed Synthetic Workflow
The workflow involves a direct condensation reaction followed by purification via recrystallization to yield the pure product.
Caption: Proposed workflow for synthesis and purification.
Detailed Experimental Protocol: Synthesis
Causality Statement: This protocol utilizes thermal dehydration in an acidic solvent (glacial acetic acid). The acid protonates the carbonyl oxygen of the anhydride, making it more electrophilic for the initial nucleophilic attack by the amine. The subsequent heating provides the necessary energy to eliminate a molecule of water, driving the reaction to completion by forming the stable five-membered imide ring.
-
Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phthalic anhydride (14.8 g, 0.1 mol).
-
Solvent and Reactant Addition: Add 100 mL of glacial acetic acid to the flask. While stirring, slowly add 3-amino-1,2-propanediol (9.1 g, 0.1 mol).
-
Reaction: Heat the mixture to reflux (approximately 120-140 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring. A solid precipitate will form.
-
Filtration and Washing: Collect the crude product by vacuum filtration. Wash the solid precipitate thoroughly with several portions of cold water to remove residual acetic acid and any unreacted amino alcohol.
-
Drying: Dry the crude product, preferably in a vacuum oven at 50-60 °C.
Detailed Experimental Protocol: Purification
Causality Statement: Recrystallization is an effective purification technique for solid compounds. The choice of an ethanol/water solvent system is based on the principle of differential solubility. The target compound is expected to be highly soluble in hot ethanol but much less soluble at colder temperatures, while impurities remain in solution or are removed during the hot filtration step. The addition of water can further decrease the solubility of the product upon cooling, maximizing yield.
-
Solubilization: Place the crude, dried product into an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture gently until the solid is fully dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. If crystallization is slow to initiate, scratching the inside of the flask with a glass rod or adding a seed crystal can be effective. Further cooling in an ice bath will maximize crystal formation.
-
Final Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly under vacuum.
Section 3: Analytical Characterization Workflow
A self-validating analytical workflow is crucial to confirm the identity, structure, and purity of the final compound. This involves a combination of spectroscopic techniques.
Caption: Standard workflow for analytical characterization.
Predicted Spectroscopic Data
The following table outlines the expected data from standard characterization techniques, based on the known chemical shifts and absorption frequencies of the constituent functional groups[4][11][12][13].
| Technique | Predicted Data | Interpretation |
| FTIR (KBr, cm⁻¹) | 3500-3300 (broad), 3080-3050, 2950-2850, 1770-1750 (weak), 1715-1690 (strong), ~1050 | O-H stretch (hydroxyls), Aromatic C-H stretch, Aliphatic C-H stretch, Imide C=O asymmetric stretch, Imide C=O symmetric stretch, C-O stretch (hydroxyls) |
| ¹H NMR (DMSO-d₆, δ ppm) | 7.90-7.80 (m, 4H), ~5.0 (d, 1H), ~4.8 (t, 1H), ~3.8 (m, 1H), 3.7-3.5 (m, 2H), 3.4-3.3 (m, 2H) | Aromatic protons (AA'BB' system), -CH (OH)- proton, -CH₂OH proton, -CH (OH)- proton, -CH₂ -N protons, -CH₂ OH protons |
| ¹³C NMR (DMSO-d₆, δ ppm) | ~168.0, ~135.0, ~132.0, ~123.5, ~70.0, ~64.0, ~45.0 | Imide C=O, Aromatic C (quaternary), Aromatic CH, Aromatic CH, -C H(OH)-, -C H₂OH, -C H₂-N |
| Mass Spec (ESI+) | m/z = 222.07 [M+H]⁺, 244.05 [M+Na]⁺ | Confirms the molecular weight of the compound. |
Section 4: Potential Biological Significance and Signaling Pathways
While specific bioactivity data for 2-(2,3-dihydroxypropyl)isoindoline-1,3-dione is limited, the phthalimide core is a powerful pharmacophore. Derivatives are known to possess a vast array of biological activities, including anti-inflammatory, analgesic, and anticancer properties[3][5][14].
Hypothesized Mechanism: Anti-Inflammatory Action
A key mechanism for the anti-inflammatory effects of many bioactive molecules is the suppression of nitric oxide (NO) overproduction by inhibiting the inducible nitric oxide synthase (iNOS) enzyme in macrophages during an inflammatory response[5]. The activation of this pathway is often mediated by Toll-like receptor 4 (TLR4) signaling. It is plausible that this phthalimide derivative could modulate this pathway.
Caption: Hypothesized inhibition of the LPS-induced iNOS pathway.
The hydrophilic diol side chain could enhance the molecule's bioavailability and interaction with protein targets compared to more hydrophobic analogs, potentially leading to significant anti-inflammatory activity. Studies on related phthalimides have shown that the nature of the N-substituted alkyl chain is critical for biological activity[5].
Section 5: Stability, Handling, and Storage
The phthalimide ring is chemically robust and stable under typical laboratory conditions. It is resistant to mild acidic and basic conditions at room temperature. However, the imide linkage can be cleaved under more forceful conditions:
-
Strong Nucleophiles: Reagents like hydrazine (the Ing-Manske procedure) or excess primary amines can open the ring to release the corresponding primary amine, a reaction foundational to the Gabriel synthesis[15].
-
Harsh Hydrolysis: Prolonged heating with strong aqueous acids or bases will hydrolyze the imide back to phthalic acid and the primary amine[9].
Handling and Storage:
-
Handling: Use standard personal protective equipment (gloves, safety glasses, lab coat). Avoid inhalation of dust.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and strong bases.
References
-
Taiwo, F. O., Obafemi, C. A., Obuotor, E. M., & Olawuni, I. J. (2021). Design, Synthesis and Biological Activities of Some phthalimides Derivatives. Current Journal of Applied Science and Technology, 40(33), 50–56. [Link]
-
PubChem. (n.d.). 2-(3-Hydroxypropyl)isoindoline-1,3-dione. National Center for Biotechnology Information. Retrieved from [Link]
-
Doraghi, F., Morshedsolouk, M. H., Zahedi, N. A., Larijani, B., & Mahdavi, M. (2024). Phthalimides: developments in synthesis and functionalization. RSC Advances. [Link]
-
Organic Chemistry Portal. (n.d.). Phthalimides. Retrieved from [Link]
-
Al Tamimi, E. O., Khalaf, M. I., & Abd Al-Jabar, R. A. (2016). Synthesis and characterization of some new N-substituted phthalimide. The Pharmaceutical and Chemical Journal, 3(4), 202-207. [Link]
-
Fhid, O., et al. (2014). Synthesis, characterization and pharmacological activity of some new phthalimide derivatives. Der Pharma Chemica, 6(2), 234-238. [Link]
- (Reference for NMR of a similar compound)
-
Wikipedia. (n.d.). Phthalimide. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). (S)-2-(2,3-Dihydroxypropyl)isoindoline-1,3-dione. Retrieved from [Link]
-
PubChem. (n.d.). 2-(2,3-Dihydroxypropyl)-1H-isoindole-1,3(2H)-dione. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Phthalimide. National Center for Biotechnology Information. Retrieved from [Link]
- (Reference for an altern
- (Reference for reaction of phthalic anhydride and aminodiol)
-
Çetinkaya, Y., Aygün, M., & Tutar, A. (2022). Synthesis, spectroscopic characterization of novel phthalimides derivatives bearing a 1,2,3-triazole unit and examination as potential SARS-CoV-2 inhibitors via in silico studies. Future medicinal chemistry, 14(12), 899–920. [Link]
-
Jin, X., et al. (2017). Synthesis and biological activity of new phthalimides as potential anti-inflammatory agents. Bioorganic & Medicinal Chemistry, 25(13), 3445-3453. [Link]
- (Reference for synthesis of a rel
-
Reddy, M. S., & Kumar, M. B. (2000). Facile Ring-Opening Reactions of Phthalimides as a New Strategy to Synthesize Amide-Functionalized Phosphonate. Organic Letters, 2(1), 17-20. [Link]
- (Reference for antimicrobial activity)
- (Reference for 3-amino-1,2-propanediol synthesis)
-
Jamel, N. M., et al. (2019). Methods of Synthesis Phthalimide Derivatives and Biological Activity-Review. Journal of Pharmaceutical Sciences and Research, 11(9), 3348-3354. [Link]
- (Reference for 3-amino-1,2-propanediol synthesis)
- (Reference for characteriz
-
Anant Pharmaceuticals Pvt. Ltd. (n.d.). Dihydroxypropyl phthalimide Impurity. Retrieved from [Link]
- (Reference for 3-amino-1,2-propanediol synthesis)
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 2-(2,3-Dihydroxypropyl)-1H-isoindole-1,3(2H)-dione | C11H11NO4 | CID 13166848 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Phthalimides: developments in synthesis and functionalization - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03859B [pubs.rsc.org]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Synthesis and biological activity of new phthalimides as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CAS 186348-58-3 Dihydroxypropyl phthalimide Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]
- 7. Phthalimide - Wikipedia [en.wikipedia.org]
- 8. Phthalimide | C8H5NO2 | CID 6809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Phthalimides [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. acgpubs.org [acgpubs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. journalcjast.com [journalcjast.com]
- 15. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
